molecular formula C21H22O2 B12552858 alpha,alpha'-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone CAS No. 175441-79-9

alpha,alpha'-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone

Cat. No.: B12552858
CAS No.: 175441-79-9
M. Wt: 306.4 g/mol
InChI Key: LEFOSPXZUJGSOP-RTBURBONSA-N
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Description

Alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone is an organic compound with a complex structure that includes a cyclopentane ring and two acetophenone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone typically involves the reaction of cyclopentanone with acetophenone derivatives under specific conditions. One common method includes the use of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, which react with cycloalkanones to provide alkoxides. The addition of MsCl or SOCl2 with DBU can yield aryl-substituted cycloalkenes in good yields .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction environments would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone involves its interaction with specific molecular targets and pathways. For instance, its derivatives can affect cell membrane permeability and inhibit the growth of certain fungi by disrupting their cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Properties

CAS No.

175441-79-9

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(1R,2R)-2-phenacylcyclopentyl]-1-phenylethanone

InChI

InChI=1S/C21H22O2/c22-20(16-8-3-1-4-9-16)14-18-12-7-13-19(18)15-21(23)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2/t18-,19-/m1/s1

InChI Key

LEFOSPXZUJGSOP-RTBURBONSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(C(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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